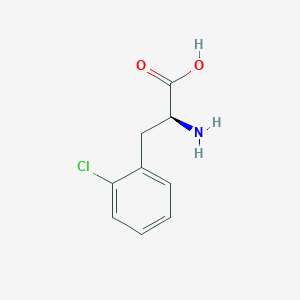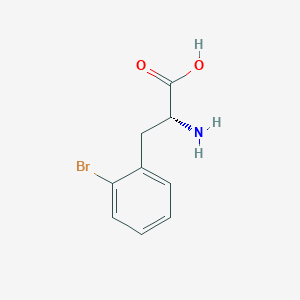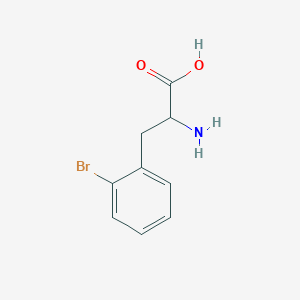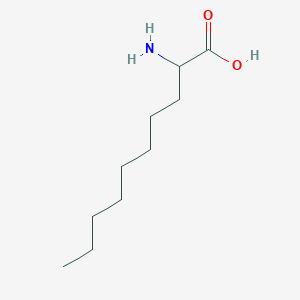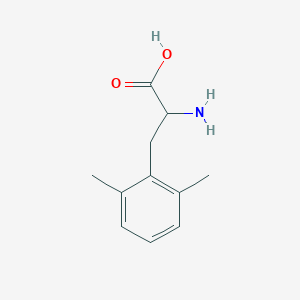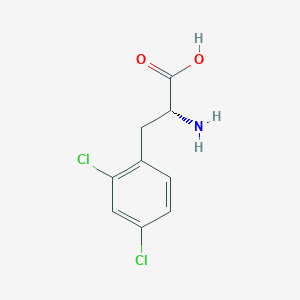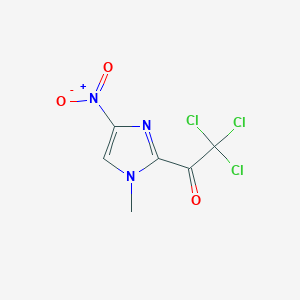
1-Acetyl-5-bromo-7-nitroindoline
Descripción general
Descripción
1-Acetyl-5-bromo-7-nitroindoline is a compound that is used as pharmaceuticals and intermediates . It is a tertiary amide having bulky N-groups .
Synthesis Analysis
The synthesis of 1-Acetyl-5-bromo-7-nitroindoline involves the coupling of 5-Bromo-N-acetyl-7-nitroindoline with glycal by the Mizoroki–Heck reaction using Pd(PPh 3) 4 and Ag 2 CO 3 in 1,4-dioxane at 60 C, followed by the treatment with Et 3 N·3HF in tetrahydrofuran (THF) to produce the desired product .Molecular Structure Analysis
The molecular structure of 1-Acetyl-5-bromo-7-nitroindoline has been determined through various studies . The empirical formula is C10H9BrN2O3 and the molecular weight is 285.09 .Physical And Chemical Properties Analysis
1-Acetyl-5-bromo-7-nitroindoline is a solid substance with a melting point of 196-198°C and a boiling point of 482.8±45.0 °C (Predicted). It has a density of 1.688±0.06 g/cm3 (Predicted) and should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Photolabile Protecting Group and Acylation Reagent : It is used as a photolabile protecting group and for the photoactivation of carboxylic acids in acylation reactions. The compound's physical properties and solubility characteristics make it suitable for these applications (Michael, 2009).
DNA/RNA Duplex Studies : The compound's acetyl group can be photo-activated to acetylate amines, forming amides. This property has been exploited in studies involving the incorporation of N-acetyl-7-nitroindoline derivatives into DNA oligomers and evaluating their photoreactivity in DNA/RNA duplexes (Kikuta et al., 2020).
Mechanism of Photorelease of Carboxylic Acids : 1-Acetyl-7-nitroindolines are used for rapid release of carboxylates in aqueous solutions. Research has delved into the mechanistic details of carboxylic acid photorelease from these compounds, providing insights into their reaction pathways in varying water content solutions (Morrison et al., 2002).
Molecular Structure Analysis : Studies have been conducted on the crystal, molecular, and electronic structure of 1-acetyl-5-bromo-7-nitroindoline and its derivatives. This research aids in understanding the compound's structural properties and potential applications (Moreno et al., 1998).
Synthetic and Photochemical Studies : Investigations into the effects of various substituents on the photolysis of 1-acetyl-7-nitroindolines have been conducted. These studies are crucial for understanding how different substituents influence the compound's photochemical behavior (Papageorgiou et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCELVCGNAKOBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369581 | |
| Record name | 1-Acetyl-5-bromo-7-nitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-bromo-7-nitroindoline | |
CAS RN |
62368-07-4 | |
| Record name | 1-Acetyl-5-bromo-7-nitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetyl-5-bromo-7-nitroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



